molecular formula C9H6BrNO2 B097180 6-Bromoindole-2-carboxylic acid CAS No. 16732-65-3

6-Bromoindole-2-carboxylic acid

Cat. No. B097180
CAS RN: 16732-65-3
M. Wt: 240.05 g/mol
InChI Key: SVBVYRYROZWKNJ-UHFFFAOYSA-N
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Description

6-Bromoindole-2-carboxylic acid is a brominated indole derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the bromine atom at the 6-position of the indole ring makes it a versatile building block for further chemical transformations.

Synthesis Analysis

The synthesis of 6-bromoindole derivatives has been explored through various methods. One approach involves the palladium-catalyzed carbonylation of unprotected bromoindoles, which allows for the direct one-step synthesis of various indole carboxylic acid derivatives, including those with CNS active properties . Another method includes the regioselective dibromination of methyl indole-3-carboxylate, leading to 5,6-dibromoindole derivatives . Additionally, the synthesis of 6-bromo-2-arylindoles has been achieved starting from 2-iodobenzoic acid, showcasing the ability to selectively introduce a bromine atom at the indole C-6 position .

Molecular Structure Analysis

The molecular structure of 6-bromoindole-2-carboxylic acid is characterized by the indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The bromine atom at the 6-position and the carboxylic acid group at the 2-position are key functional groups that influence the reactivity and interaction of the molecule with various nucleophiles and electrophiles.

Chemical Reactions Analysis

6-Bromoindole derivatives participate in a variety of chemical reactions. For instance, they can undergo N-heterocyclic carbene-catalyzed [4 + 2] cyclization to form spirocarbocyclic oxindoles . They are also used in the synthesis of antiviral agents, such as derivatives of 6-bromo-5-hydroxyindole-3-carboxylic acid ethyl ester, which have shown potent antiviral activity . Moreover, reactions with N-bromosuccinimide have been employed to convert certain indole derivatives into brominated compounds10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoindole-2-carboxylic acid are influenced by its functional groups. The bromine atom increases the molecule's density and molecular weight, while the carboxylic acid group contributes to its acidity and potential for forming salts and esters. These properties are crucial for the solubility and reactivity of the compound in various solvents and under different reaction conditions. The exact physical properties such as melting point, boiling point, and solubility would depend on the specific conditions and purity of the compound, which are not detailed in the provided papers.

Scientific Research Applications

Marine Sponge Derivatives

6-Bromoindole-2-carboxylic acid and its derivatives have been isolated from marine sponges. For example, compounds such as 6-bromoindolyl-3-acetonitrile and 6-bromoindole-3-carboxylic acid were identified in the marine sponge Pseudosuberites hyalinus, showcasing the compound's presence in natural marine environments (Rasmussen et al., 1993).

Synthesis and Biological Activity

The synthesis of novel 6-bromoindoles, including 6-bromoindole-2-carboxylic acid derivatives, has been explored for their potential as starting materials in the synthesis of biologically active compounds. These synthetic approaches provide insights into the compound's versatility in pharmaceutical research (Grinev et al., 1987).

Carbonylation Reactions

Palladium-catalyzed carbonylation of unprotected bromoindoles, including derivatives of 6-bromoindole-2-carboxylic acid, has been successfully performed. This process facilitates the synthesis of various indole carboxylic acid derivatives, highlighting the compound's utility in organic synthesis (Kumar et al., 2004).

Antischistosomal Activity

Research has investigated the antischistosomal activity of 5-bromoindole carboxylic acid and related compounds, suggesting potential therapeutic applications for 6-bromoindole-2-carboxylic acid derivatives in treating parasitic infections (Khan, 1983).

Molecular Electronic Materials

6-Bromoindole-2-carboxylic acid derivatives have been used in the synthesis of new indole trimers as precursors for molecular electronic materials. This highlights the compound's role in the development of functional materials for electronic applications (Valentine et al., 2012).

Safety And Hazards

6-Bromoindole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The indole-2-carboxylic acid scaffold, which includes 6-Bromoindole-2-carboxylic acid, is a promising direction for the development of integrase inhibitors . The compound has shown potential as an anti-cancer agent, inhibiting cell proliferation by inhibiting EGFR tyrosine kinase activity .

properties

IUPAC Name

6-bromo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBVYRYROZWKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398518
Record name 6-bromoindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoindole-2-carboxylic acid

CAS RN

16732-65-3
Record name 6-Bromo-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16732-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromoindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoindole-2-carboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JA Barltrop, DAH Taylor - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
3400 BarltroP and Taylor: Experiments on the methylindole (VII; R= Me), and, secondly, the reduction of this compound to (VI) over palladised charcoal, which proceeded smoothly and …
Number of citations: 11 pubs.rsc.org
YC Wang, RH Zhang, WL Zhang, GQ Chen… - Available at SSRN … - papers.ssrn.com
As an important antiviral target, HIV-1 integrase plays a key role in the viral life cycle, and five integrase strand transfer inhibitors (INSTIs) have been approved for the treatment of HIV-1 …
Number of citations: 0 papers.ssrn.com
HN Rydon, JC Tweddle - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… variable yields which were usually very low; Barltrop and Taylor (J., 1954, 3399) experienced even greater difficulty in the decarboxylation of 4- and 6-bromoindole-2-carboxylic acid. …
Number of citations: 42 pubs.rsc.org
LS Pidugu, HW Servius, SE Sevdalis, ME Cook… - PloS one, 2023 - journals.plos.org
… 6-bromoindole-2-carboxylic acid (4) induces substantial CSPs for 22 residues, all but one located near the remote pocket (Q137-S164) and eight residues exhibit relatively strong CSPs …
Number of citations: 2 journals.plos.org
JC Powers - The Chemistry of Heterocyclic Compounds …, 1972 - Wiley Online Library
… Concentrated ammonia converts 4-or 6-bromoindole-2-carboxylic acid into 4-or 6-amin0indole.~ Cuprous chloride converts bromoindoles into chloroindole~~ and cuprous cyanide …
Number of citations: 6 onlinelibrary.wiley.com
JC POWERS - Indoles, Volume 25, Part 2, 2009 - books.google.com
… Indole Ethyl pyruvate p-bromophenylhydrazone 5-Bromoindole 2-carboxy1ic acid 4 Bromo2nitrotoluene 6 Bromoindole 2 carboxylic acid Ethyl pyruvate ophenyl hydrazone …
Number of citations: 0 books.google.com
S Zhang, Q Yang, T Defoirdt - Microbiology Spectrum, 2022 - Am Soc Microbiol
Indole signaling is viewed as a potential target for antivirulence therapy against antibiotic-resistant pathogens because of its link with the production of virulence factors. This study …
Number of citations: 3 journals.asm.org
SSR Alsayed, S Lun, AW Bailey, A Suri, CC Huang… - RSC …, 2021 - pubs.rsc.org
… This compound was obtained from 6-bromoindole-2-carboxylic acid (7f) and rimantadine hydrochloride according to method A. White solid, yield: 91%. H NMR (DMSO-d 6 ) δ 11.66 (s, …
Number of citations: 10 pubs.rsc.org
SSR Alsayed, S Lun, A Payne, WR Bishai… - Bioorganic …, 2021 - Elsevier
… This compound was synthesised from 6-bromoindole-2-carboxylic acid (7f) and 3-amino-1-adamantanol according to method A. White solid, yield: 93%. H NMR (DMSO‑d 6 ) δ 11.57 (s, …
Number of citations: 14 www.sciencedirect.com
MC Malfatti, A Bellina, G Antoniali, G Tell - 2023 - preprints.org
… that CRT0044876 and three similar indole-2-carboxylic acids compounds (5-fluoroindole-2-carboxylic acid [96], 5-nitroindole-2carboxylic acid and 6-bromoindole-2-carboxylic acid) …
Number of citations: 2 www.preprints.org

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